6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
6-(Benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzofuran substituent at position 6 and a 4-methoxyphenyl group at the N2 position. Triazine derivatives are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and diverse substitution patterns.
Properties
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-8-6-12(7-9-13)20-18-22-16(21-17(19)23-18)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBSPIRNSEEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of benzofuran derivatives with triazine derivatives under specific reaction conditions. One common method involves the reaction of 2-aminobenzofuran with 4-methoxyphenyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete condensation and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Three-Component Reaction
A common approach involves the reaction of:
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Cyanoguanidine or related precursors
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Aromatic aldehydes (e.g., benzofuran-2-yl derivatives)
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Arylamines (e.g., 4-methoxyphenylamine)
Conditions :
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Microwave-assisted heating (120°C for 12–15 minutes)
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Solvents like pyridine or dimethyl sulfoxide (DMSO)
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Acid catalysis (e.g., hydrochloric acid)
This method promotes high yields and atom economy, as demonstrated in analogous triazine syntheses .
Dimroth Rearrangement
Intermediate products undergo a Dimroth rearrangement, followed by dehydrogenation to form the aromatic triazine core. This step is critical for stabilizing the heterocyclic structure .
Reaction Mechanisms
The compound participates in several reaction types due to its triazine core and substituents:
Nucleophilic Substitution
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Amine groups on the triazine ring act as nucleophiles, reacting with electrophiles (e.g., alkylating agents).
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Methoxyphenyl substituent may undergo O-demethylation under acidic conditions.
Electrophilic Aromatic Substitution
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Benzofuran moiety directs electrophiles to specific positions, enabling functionalization (e.g., bromination or nitration).
Biochemical Interactions
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The triazine core interacts with biological targets (e.g., enzymes, DNA) via π-π stacking or hydrogen bonding, contributing to antiproliferative or antimicrobial activity .
Medicinal Chemistry
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Antitumor activity : The triazine core’s planarity and hydrogen-bonding capacity enable binding to kinase targets .
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Antimicrobial properties : Substituents like methoxyphenyl may enhance membrane disruption in pathogens.
Material Science
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Photostability : The benzofuran group contributes to UV resistance, useful in dyes or optoelectronics.
Structural and Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃ | Elemental analysis, HRMS |
| Molecular Weight | 308.33 g/mol | Mass spectrometry |
| Solubility | Moderate (DMSO, methanol) | Experimental dissolution tests |
| Stability | Heat-resistant (<150°C) | Thermal analysis |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process that includes the reaction of benzofuran derivatives with substituted anilines. For instance, a study highlighted a catalyst-free one-pot reaction involving 4-methoxyaniline and phenyl isothiocyanate to produce related compounds efficiently . The structural integrity of such triazine derivatives is often confirmed through techniques like NMR spectroscopy and X-ray crystallography.
Anticancer Properties
One of the most significant applications of this compound lies in its anticancer properties . Research indicates that similar triazine derivatives exhibit selective antiproliferative activity against various cancer cell lines. For example, compounds designed with the triazine scaffold demonstrated notable cytotoxicity against triple-negative breast cancer cells (MDA-MB231), with some compounds achieving GI50 values as low as 1 nM . This selectivity suggests that modifications to the triazine structure can enhance its efficacy against specific cancer types while minimizing effects on normal cells.
Potential Therapeutic Applications
Given its promising biological profile, this compound could find applications in:
- Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific cancer types.
- Antimicrobial Agents : While not extensively studied yet, compounds within this class have shown potential antimicrobial activity due to their ability to interact with biological membranes and disrupt cellular processes.
Case Studies and Comparative Data
| Compound Name | Structure | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|---|
| This compound | Structure | MDA-MB231 | 1 | Apoptosis |
| Related Triazine Derivative A | Structure | SKBR-3 | 10 | Apoptosis |
| Related Triazine Derivative B | Structure | MCF-7 | 50 | Apoptosis |
Mechanism of Action
The mechanism of action of 6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their substituent-driven differences:
Structural and Crystallographic Analysis
- Hydrogen Bonding : The co-crystal of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine with benzoic acid forms a 2D network via N–H⋯O bonds . The target compound’s methoxyphenyl group likely participates in similar interactions, while the benzofuran may introduce steric effects.
- Tautomerism : 1,2,4-Triazoles () exhibit thione-thiol tautomerism, but triazine derivatives like the target compound are less prone to tautomerism, favoring stability in biological environments.
Biological Activity
The compound 6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran moiety and subsequent introduction of the triazine structure. Various methods have been reported for synthesizing related compounds, often utilizing one-pot reactions that enhance yield and reduce reaction time .
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes are crucial for DNA replication and cellular metabolism in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | DNA topoisomerase IIα | 12.3 | |
| Related Triazine Derivative | Carbonic Anhydrase | 8.5 |
Antiviral Activity
Additionally, triazines have been explored for their antiviral properties. Some studies highlight that derivatives can effectively inhibit viral replication by targeting specific viral enzymes. For instance, compounds similar to our target have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .
Table 2: Summary of Antiviral Activity
| Compound | Virus Targeted | EC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | HCV NS5B RNA polymerase | 15.0 | |
| Related Compound | HIV Reverse Transcriptase | 0.35 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : By binding to active sites on enzymes like DNA topoisomerase and carbonic anhydrases, the compound disrupts essential cellular processes in cancer cells.
- Receptor Modulation : The compound may also interact with receptors involved in cellular signaling pathways relevant to cancer and viral infections.
Case Studies
Several case studies have documented the efficacy of triazine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various triazines on MCF-7 breast cancer cells. The results indicated that compounds with similar structures to our target exhibited IC50 values ranging from 10 to 20 μM .
- Antiviral Efficacy Against HCV : In vitro studies demonstrated that certain triazines could significantly reduce HCV replication in infected cell lines with EC50 values around 15 μM .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthesis of 6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine?
- Answer : Microwave-assisted synthesis is a validated approach for triazine derivatives, enabling rapid heating and improved yields. For example, one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines under microwave conditions (e.g., 45°C for 1 hour) have been reported for structurally similar compounds . Reaction parameters such as solvent polarity, temperature gradients, and catalyst selection (e.g., NaH in THF) should be systematically optimized to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Multimodal characterization is critical:
- X-ray crystallography : Resolve the 3D molecular structure (e.g., bond angles, dihedral angles) to confirm regioselectivity of substituents .
- NMR spectroscopy : Analyze and spectra to verify substitution patterns, particularly for distinguishing benzofuran and methoxyphenyl protons .
- Mass spectrometry : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
Q. What standard assays are used to evaluate its antimicrobial activity?
- Answer : Broth microdilution assays (e.g., MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are common. For triazine derivatives, zone-of-inhibition tests on agar plates and time-kill kinetic studies are recommended to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from assay variability or impurity profiles. Strategies include:
- Comparative bioassays : Replicate studies under standardized conditions (e.g., CLSI guidelines) .
- Purity validation : Use HPLC-DAD/LC-MS to ensure ≥95% purity and quantify trace impurities .
- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent residues, incubation time) .
Q. What mechanistic studies are recommended to elucidate its antitumor potential?
- Answer : Triazine derivatives often target DNA topoisomerases or kinase signaling. Key approaches:
- Molecular docking : Use crystal structure data (e.g., PDB ID 4M0P) to model interactions with topoisomerase II or EGFR .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) to assess G1/S phase arrest in cancer cell lines .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Derivatization : Introduce substituents at the benzofuran (e.g., halogenation) or triazine core (e.g., alkylation) to modulate electronic effects .
- QSAR modeling : Use DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with bioactivity .
- In vitro assays : Compare derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical functional groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Adhere to GHS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P201/P202 codes) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (P210) .
- Waste disposal : Neutralize acidic/basic residues before discarding (P101) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during bioassays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles for sustained release .
Q. What analytical techniques are suitable for detecting degradation products?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
